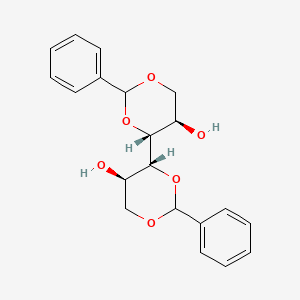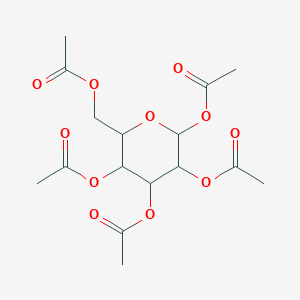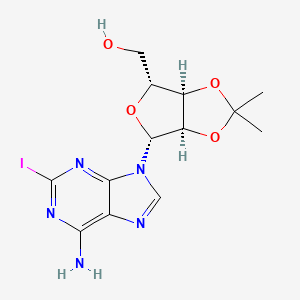![molecular formula C₂₀H₃₀N₂O₇ B1139913 N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine CAS No. 35978-96-2](/img/structure/B1139913.png)
N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine involves several key steps, including the protection of functional groups, activation and coupling of sugar moieties, and the specific introduction of the epsilon-benzyloxycarbonylamino caproyl group. For example, Blumberg et al. (1972) demonstrated a method where N-(ε- Aminocaproyl)-β- L - fucopyranossylamine was synthesized and linked covalently to an agarose resin, showcasing the compound's applicability in isolating L-fucose-binding proteins through affinity chromatography (Blumberg, Hildesheim, Yariv, & Wilson, 1972).
Molecular Structure Analysis
The molecular structure of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine is characterized by its unique functional groups, including the benzyloxycarbonyl protecting group and the caproyl linker, which are crucial for its biological activity. This structure facilitates its interaction with specific enzymes and binding proteins, making it a valuable probe in structural biology studies.
Chemical Reactions and Properties
This compound participates in various chemical reactions, particularly in the context of enzyme assays and protein binding studies. For instance, it has been utilized to assay beta-galactosidase activity in biological samples, as shown by Schreuder and Welling (1983), who used a related epsilon-N-1-(1-deoxylactulosyl)-L-lysine substrate for this purpose (Schreuder & Welling, 1983).
Applications De Recherche Scientifique
1. Synthesis of Amphiphilic and Cationic Degradable Polymers
N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine has been utilized in the synthesis of novel degradable polymers. These polymers, known as poly(epsilon-caprolactone)-g-poly(L-lysine) (PCL-g-PlL) copolymers, are synthesized through grafting methods applied to macropolycarbanionic derivatives of PCL. These copolymers are amphiphilic, cationic, water-soluble, and can form micelle-like nanometric objects, indicating potential applications in biomedicine and drug delivery systems (Nottelet et al., 2007).
2. Glycosidase Inhibition
Chemical modification of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine derivatives has led to the development of potent glycosidase inhibitors. These compounds have demonstrated significant inhibition against enzymes like beta-galactosidase and beta-glucosidase. These inhibitors could potentially serve as lead compounds for the development of new drugs or therapeutic agents (Ogawa et al., 2003).
3. Development of Glycosidase Inhibitors
N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine has been foundational in the advancement of glycosidase inhibitors. These compounds, including 5a-carba-alpha-D-glucopyranosylamine and analogous compounds, have been utilized as potent alpha-glucosidase inhibitors. Their significant inhibitory activity and the structure-activity relationships established around these compounds make them valuable for medical applications and drug development (Ogawa & Kanto, 2009).
4. Synthesis of Amine-Terminated Polymers
The molecule has been used in the synthesis of amine-terminated polymers like poly(ethylene oxide) and poly(epsilon-caprolactone). These polymers have applications in various fields including biotechnology and pharmaceuticals, where they can be used as drug carriers or in the construction of tissue scaffolding (Lu et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-[6-oxo-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]hexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O7/c1-13-16(24)17(25)18(26)19(29-13)22-15(23)10-6-3-7-11-21-20(27)28-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,16-19,24-26H,3,6-7,10-12H2,1H3,(H,21,27)(H,22,23)/t13?,16-,17+,18?,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHPQXZYOTUIEH-QDGOWHKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747123 |
Source


|
| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine | |
CAS RN |
35978-96-2 |
Source


|
| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)


![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)
